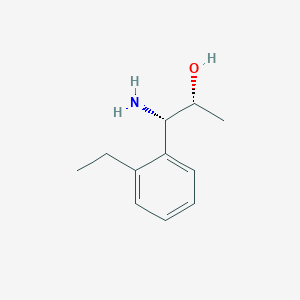

(1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL

説明

(1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL is a chiral amino alcohol featuring a 2-ethylphenyl substituent at the 1-position and an amino group at the 2-position of the propan-2-ol backbone.

特性

分子式 |

C11H17NO |

|---|---|

分子量 |

179.26 g/mol |

IUPAC名 |

(1S,2R)-1-amino-1-(2-ethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m1/s1 |

InChIキー |

JSMGPFUDSSMWIF-LDYMZIIASA-N |

異性体SMILES |

CCC1=CC=CC=C1[C@@H]([C@@H](C)O)N |

正規SMILES |

CCC1=CC=CC=C1C(C(C)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.

化学反応の分析

Types of Reactions

(1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced further to form different amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

科学的研究の応用

Neurological Disorders

Research indicates that (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL may interact with neurotransmitter receptors, suggesting its potential use in treating neurological disorders. The compound's ability to modulate neurotransmission pathways highlights its relevance in drug development for conditions such as depression and anxiety .

Chiral Building Block

Due to its chiral nature, this compound serves as a valuable building block in organic synthesis. It can be utilized to create other chiral compounds that exhibit specific biological activities. The incorporation of (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL into drug formulations can enhance the efficacy and selectivity of therapeutic agents .

Study on Neurotransmitter Interaction

A study published in a peer-reviewed journal explored the interaction of (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL with serotonin receptors. Results indicated that the compound exhibited selective binding affinity, which could lead to the development of new antidepressants .

Synthesis of Related Compounds

Another case study focused on synthesizing derivatives of (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL for enhanced biological activity. Modifications to the ethyl group resulted in compounds with improved potency against specific targets in cancer therapy .

作用機序

The mechanism by which (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural and functional differences between (1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL and its analogs:

Key Observations:

- Stereochemistry : The (1S,2R) configuration distinguishes it from the (1R,2R) isomer in , which could lead to divergent receptor-binding profiles.

- Amino Group Modifications: Unlike dimethylated analogs (), the primary amino group in the target compound may enhance hydrogen-bonding interactions with biological targets.

Physicochemical Properties

生物活性

(1S,2R)-1-Amino-1-(2-ethylphenyl)propan-2-OL is an amino alcohol with significant potential in medicinal chemistry due to its biological activity. This compound, characterized by its chiral nature and unique functional groups, has been studied for various pharmacological properties, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of (1S,2R)-1-amino-1-(2-ethylphenyl)propan-2-OL is , with a molecular weight of approximately 179.26 g/mol. The compound features an amino group (-NH₂), a hydroxyl group (-OH), and a 2-ethyl-substituted phenyl ring, which contribute to its reactivity and interactions within biological systems.

Enzyme Inhibition

Research has indicated that (1S,2R)-1-amino-1-(2-ethylphenyl)propan-2-OL exhibits potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific enzymes, influencing metabolic pathways critical for cellular function. For instance, compounds similar in structure have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair .

Receptor Interaction

The compound may also serve as a ligand for various receptors, potentially modulating their activity. This interaction could lead to significant therapeutic effects, particularly in the treatment of conditions where receptor signaling plays a crucial role.

Case Studies and Research Findings

A detailed examination of (1S,2R)-1-amino-1-(2-ethylphenyl)propan-2-OL reveals several key findings from recent studies:

- Pharmacological Properties : In vitro studies have demonstrated that this compound can modulate enzyme activities related to neurotransmitter regulation, suggesting potential applications in neuropharmacology .

- Therapeutic Applications : The structural features of (1S,2R)-1-amino-1-(2-ethylphenyl)propan-2-OL make it a candidate for developing treatments for diseases such as cancer and autoimmune disorders due to its ability to inhibit key enzymes involved in cell proliferation .

- Synthesis and Optimization : The synthesis of this compound has been optimized through various multienzyme pathways, enhancing yield and purity. These advancements facilitate further research into its biological activities and therapeutic potentials .

Comparative Analysis with Related Compounds

To better understand the unique properties of (1S,2R)-1-amino-1-(2-ethylphenyl)propan-2-OL, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R,2S)-1-amino-1-(2-ethylphenyl)propan-2-OL | C11H17NO | Enantiomeric form; may exhibit different activities |

| (1S,2R)-1-amino-1-(4-ethylphenyl)propan-2-OL | C11H17NO | Different phenyl substitution; distinct properties |

| β-amino alcohols | Varied | General class; widely used in medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。